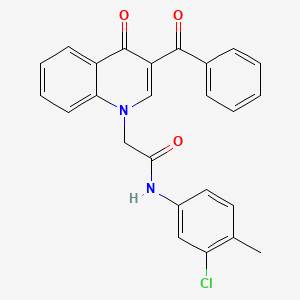
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN2O3 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. Its structure includes a benzoyl group, a dihydroquinolinone core, and an acetamide moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications based on structural features and related studies.
Structural Characteristics
The compound's molecular formula is C25H22ClN2O3, with a molecular weight of approximately 438.91 g/mol. The presence of functional groups such as the benzoyl and acetamide enhances its potential for biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C25H22ClN2O3 |
| Molecular Weight | 438.91 g/mol |
| Structural Features | Benzoyl group, dihydroquinolinone core, acetamide moiety |
Biological Activity Overview
Quinoline derivatives have been extensively studied for their diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Quinoline-based compounds are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. Quinoline derivatives can modulate enzyme activity or interfere with cellular signaling pathways. For instance, compounds containing similar structures have demonstrated binding affinity to AChE, leading to increased acetylcholine levels in the brain.
Case Studies and Research Findings
- Anticancer Activity : A study investigating quinoline derivatives reported that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Enzyme Inhibition : Research on quinoline-based compounds has shown promising results in inhibiting AChE activity. For example, a derivative exhibited an IC50 value of 2.7 µM against AChE, suggesting strong potential for Alzheimer's treatment .
- Antimicrobial Properties : In vitro studies have demonstrated that quinoline derivatives can effectively inhibit bacterial growth, making them candidates for developing new antimicrobial agents .
Comparative Analysis
To further understand the potential of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Activity | Unique Features |
|---|---|---|
| 2-(4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide | Moderate anticancer | Lacks methoxy substitution |
| 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(phenyl)acetamide | Antimicrobial | Different phenyl substitution |
| 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | Strong AChE inhibition | Enhanced methoxy substitution |
Eigenschaften
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-16-11-12-18(13-21(16)26)27-23(29)15-28-14-20(24(30)17-7-3-2-4-8-17)25(31)19-9-5-6-10-22(19)28/h2-14H,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMWXOLYSUIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














